molecular formula C5H7ClN2O2S B1275108 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 89501-93-9

1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1275108
M. Wt: 194.64 g/mol
InChI Key: AFFSTQSBJFQGPY-UHFFFAOYSA-N
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Patent
US08877742B2

Procedure details

A solution of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (232 mg, 1.192 mmol) in THF (10.0 mL) was cooled to 0° C. and to it was added dropwise ammonium hydroxide (0.650 mL, 16.69 mmol). The reaction mixture was allowed to warm to RT and left to stir over the weekend (ca. 64 hours). The reaction mixture was concentrated in vacuo. The residues were taken up in water, then neutralized with 1M aqueous HCl (dropwise addition) to pH 5-6 and extracted with ethyl acetate (3×50 mL). The combined organics were dried over MgSO4, filtered and evaporated to dryness, producing the title compound (233 mg). LCMS (A): m/z (M+H)+ 176, C5H9N3O2S requires 175 (acidic).
Quantity
232 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([S:7](Cl)(=[O:9])=[O:8])[C:4]([CH3:11])=[N:3]1.[OH-].[NH4+:13]>C1COCC1>[CH3:1][N:2]1[CH:6]=[C:5]([S:7]([NH2:13])(=[O:9])=[O:8])[C:4]([CH3:11])=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
232 mg
Type
reactant
Smiles
CN1N=C(C(=C1)S(=O)(=O)Cl)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.65 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir over the weekend (ca. 64 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
dropwise addition) to pH 5-6
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
CN1N=C(C(=C1)S(=O)(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 233 mg
YIELD: CALCULATEDPERCENTYIELD 111.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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